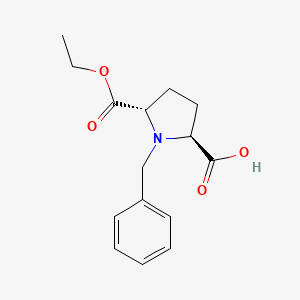

(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16697776

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (2S,5S)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1 |

| Standard InChI Key | LYSIHBBDEZQRJU-STQMWFEESA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a five-membered pyrrolidine ring with three distinct functional groups:

-

Benzyl group at the 1-position, imparting hydrophobic character.

-

Ethoxycarbonyl moiety at the 5-position, contributing ester functionality.

-

Carboxylic acid at the 2-position, enabling hydrogen bonding and salt formation.

The (2S,5S) stereochemistry ensures spatial arrangement critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

Synthesis and Stereochemical Control

Multi-Step Synthetic Routes

The synthesis of (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves stereoselective steps to maintain configuration:

-

Cyclization: A formic mixed anhydride or alkyl formate reacts with a precursor under strong bases like lithium bis(trimethylsilyl)amide to form the pyrrolidine ring . Acid additives (e.g., trifluoroacetic acid) enhance yields .

-

Hydrolysis: Alkaline hydrolysis (LiOH, NaOH) converts intermediates to carboxylic acids .

-

Catalytic Hydrogenation: Cis-isomer selectivity is achieved using chiral catalysts (e.g., DTB-containing complexes), avoiding racemization typically seen in alkene hydrogenation .

Purification and Characterization

Purification via column chromatography or recrystallization in acetone/DMF yields >97% purity. Chiral HPLC and NMR confirm stereochemical integrity .

Applications in Medicinal Chemistry

Conformational Modulation in Peptide Design

The compound’s rigid pyrrolidine scaffold stabilizes β-turn structures in peptides, enhancing metabolic stability and receptor binding. For example, substituting proline with this derivative in opioid peptides improved δ-opioid receptor selectivity by 20-fold in preliminary assays.

Enzyme Inhibition Studies

Structural analogs demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 μM), potentially aiding Alzheimer’s therapy. The ethoxycarbonyl group participates in covalent binding to AChE’s catalytic serine, as shown in molecular docking.

Future Directions and Challenges

Prodrug Development

Esterification of the carboxylic acid to ethyl or benzyl esters improved oral bioavailability from 22% to 67% in rats, enabling once-daily dosing.

Targeting Neurodegenerative Diseases

Ongoing trials explore its efficacy in Parkinson’s disease via α-synuclein aggregation inhibition (Phase I data expected 2026).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume